molecular formula C15H17N3O4 B12899372 N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide CAS No. 57067-90-0

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide

Cat. No.: B12899372
CAS No.: 57067-90-0
M. Wt: 303.31 g/mol
InChI Key: WLEYNUMIDNFBGK-UHFFFAOYSA-N
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Description

N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group, a methyloxazole ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide typically involves the following steps:

    Formation of the Methyloxazole Ring: The methyloxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-amino-2-methylpropanol and formic acid.

    Nitration of Benzamide: The nitration of benzamide can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

    Coupling Reaction: The final step involves the coupling of the methyloxazole ring with the nitrated benzamide in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide.

Industrial Production Methods

Industrial production of N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The methyloxazole ring can be oxidized to form corresponding oxazole derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide as solvent.

    Oxidation: Potassium permanganate, water as solvent.

Major Products Formed

    Reduction: N-Butyl-N-(4-methyloxazol-2-yl)-4-aminobenzamide.

    Substitution: Various N-alkyl or N-aryl derivatives.

    Oxidation: Oxazole derivatives.

Scientific Research Applications

N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe to study the interactions of small molecules with biological macromolecules.

    Industrial Applications: It can be employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methyloxazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-N-(4-methyloxazol-2-yl)thiourea: Similar structure but contains a thiourea group instead of a nitro group.

    N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide: Similar structure but contains a phenylacetamide group instead of a nitrobenzamide group.

    N-Butyl-N’-(5-(butylthiocarbamoyl)-4-methyloxazol-2-yl)-thiourea: Contains additional thiocarbamoyl and thiourea groups.

Uniqueness

N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

57067-90-0

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C15H17N3O4/c1-3-4-9-17(15-16-11(2)10-22-15)14(19)12-5-7-13(8-6-12)18(20)21/h5-8,10H,3-4,9H2,1-2H3

InChI Key

WLEYNUMIDNFBGK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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